molecular formula C5H10O3S B1602463 2-Hydroxyethyl 3-mercaptopropionate CAS No. 52978-23-1

2-Hydroxyethyl 3-mercaptopropionate

Cat. No.: B1602463
CAS No.: 52978-23-1
M. Wt: 150.2 g/mol
InChI Key: UUIOQYGNBFPNKK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Hydroxyethyl 3-mercaptopropionate is a thiol-containing compound known for its unique chemical structure and biological properties. It is a colorless liquid with a molecular weight of 152.2 g/mol and a boiling point of 220°C. This compound has gained significant attention in various fields of research due to its versatility and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Hydroxyethyl 3-mercaptopropionate can be synthesized through the esterification of 3-mercaptopropionic acid with 2-hydroxyethanol. The reaction typically involves the use of a catalytic acid, such as p-toluenesulfonic acid, and the removal of water to drive the reaction to completion . The process yields a viscous liquid with high purity.

Industrial Production Methods: In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity, often involving continuous distillation to remove by-products and unreacted starting materials .

Chemical Reactions Analysis

Types of Reactions: 2-Hydroxyethyl 3-mercaptopropionate undergoes various chemical reactions, including:

    Oxidation: The thiol group can be oxidized to form disulfides.

    Reduction: The compound can be reduced to form the corresponding alcohol.

    Substitution: The hydroxyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide or other oxidizing agents.

    Reduction: Sodium borohydride or lithium aluminum hydride.

    Substitution: Alkyl halides or acyl chlorides under basic conditions.

Major Products:

    Oxidation: Disulfides.

    Reduction: Alcohols.

    Substitution: Various esters and ethers.

Scientific Research Applications

2-Hydroxyethyl 3-mercaptopropionate has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of polymers and other complex molecules.

    Biology: Employed in the modification of biomolecules and the study of thiol-based redox reactions.

    Medicine: Investigated for its potential in drug delivery systems and as a component in self-healing materials.

    Industry: Utilized in the production of coatings, adhesives, and sealants due to its reactivity and versatility.

Mechanism of Action

The mechanism by which 2-Hydroxyethyl 3-mercaptopropionate exerts its effects involves the thiol group, which can form covalent bonds with various molecular targets. This reactivity allows it to participate in redox reactions and modify proteins and other biomolecules. The hydroxyl group also contributes to its reactivity, enabling it to form hydrogen bonds and participate in nucleophilic substitution reactions .

Comparison with Similar Compounds

    3-Mercaptopropionic acid: Shares the thiol group but lacks the hydroxyl group, making it less versatile in certain reactions.

    2-Ethylhexyl 3-mercaptopropionate: Similar structure but with a longer alkyl chain, affecting its solubility and reactivity.

Uniqueness: 2-Hydroxyethyl 3-mercaptopropionate stands out due to its dual functional groups (thiol and hydroxyl), which provide a unique combination of reactivity and versatility. This makes it particularly useful in applications requiring both redox activity and hydrogen bonding .

Properties

IUPAC Name

2-hydroxyethyl 3-sulfanylpropanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H10O3S/c6-2-3-8-5(7)1-4-9/h6,9H,1-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UUIOQYGNBFPNKK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CS)C(=O)OCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H10O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20590418
Record name 2-Hydroxyethyl 3-sulfanylpropanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20590418
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

150.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

52978-23-1
Record name 2-Hydroxyethyl 3-sulfanylpropanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20590418
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Hydroxyethyl 3-mercaptopropionate
Reactant of Route 2
Reactant of Route 2
2-Hydroxyethyl 3-mercaptopropionate
Reactant of Route 3
Reactant of Route 3
2-Hydroxyethyl 3-mercaptopropionate
Reactant of Route 4
Reactant of Route 4
2-Hydroxyethyl 3-mercaptopropionate
Reactant of Route 5
Reactant of Route 5
2-Hydroxyethyl 3-mercaptopropionate
Reactant of Route 6
Reactant of Route 6
2-Hydroxyethyl 3-mercaptopropionate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.